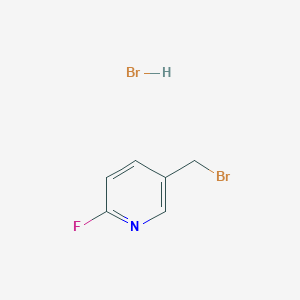

5-(Bromomethyl)-2-fluoropyridine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

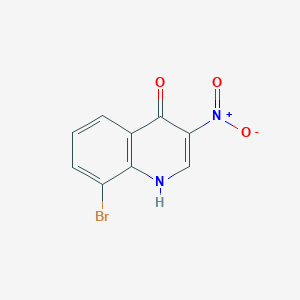

“5-(Bromomethyl)-2-fluoropyridine hydrobromide” is a chemical compound. It is a solid substance . The CAS Number of this compound is 173999-22-9 . It is stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-methyl-3-(bromomethyl)pyridine, a key intermediate in the synthesis of rupatadine, has been synthesized using 5-methylnicotinic acid as the starting material . The overall yield of this synthesis was 65.9% .

Molecular Structure Analysis

The molecular weight of “5-(Bromomethyl)-2-fluoropyridine hydrobromide” is 266.96 . The InChI code of this compound is FXNFAIHZLXLWBR-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, it has been reported that 3,5-dimethylpyridine can be brominated in CCl4 by treatment with N-bromosuccinimide to give a compound in a 50% yield . The yield for this reaction can be increased to 68% in the presence of azobisisobutyronitrile .

Physical And Chemical Properties Analysis

“5-(Bromomethyl)-2-fluoropyridine hydrobromide” is a solid substance . It is stored in an inert atmosphere at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Chemoselective Functionalization

5-(Bromomethyl)-2-fluoropyridine hydrobromide is used in chemoselective functionalization processes. For example, in the study by Stroup et al. (2007), the compound 5-bromo-2-chloro-3-fluoropyridine was chemoselectively functionalized. Catalytic amination conditions led to the exclusive substitution of the bromide group. This study highlights the selectivity in chemical reactions involving similar compounds, suggesting potential applications in designing specific chemical reactions for synthesizing desired products Stroup et al., 2007.

Synthesis of Intermediates in Drug Production

The compound is also a key intermediate in drug synthesis. Guo et al. (2015) reported the synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide, a crucial intermediate in the production of the drug rupatadine. The method presented was highlighted for its simplicity, efficiency, and environmental friendliness, indicating the potential of 5-(Bromomethyl)-2-fluoropyridine hydrobromide in streamlining drug production processes Guo et al., 2015.

Versatile Synthesis of Fluoropyridines

In another study, Sutherland and Gallagher (2003) explored the versatile synthesis of 3,5-disubstituted 2-fluoropyridines using a compound structurally similar to 5-(Bromomethyl)-2-fluoropyridine hydrobromide. This research underscores the compound's potential in creating diverse chemical structures, which could be crucial in developing various chemical products and pharmaceuticals Sutherland & Gallagher, 2003.

Radiofluorination and Amination Sequences

Pauton et al. (2019) utilized a similar bromofluoropyridine compound in a radiofluorination and palladium-catalyzed amination sequence. This process was significant in the synthesis of 2-amino-5-[18F]fluoropyridines, emphasizing the compound's role in advanced chemical synthesis techniques, potentially applicable in medical imaging and radiopharmaceuticals Pauton et al., 2019.

Safety and Hazards

The safety information for “5-(Bromomethyl)-2-fluoropyridine hydrobromide” indicates that it is hazardous. The hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .

Eigenschaften

IUPAC Name |

5-(bromomethyl)-2-fluoropyridine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJVGWWHIWBHEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)F.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopent-3-en-1-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2362762.png)

![3-isopentyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2362770.png)

![3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2362771.png)

![(E)-4-(Dimethylamino)-N-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]but-2-enamide](/img/structure/B2362773.png)

![Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine](/img/structure/B2362778.png)

![3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2362782.png)

![5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2362784.png)